Pyrazole Methyl Substitution: 1,5- vs. 1,3-Dimethyl
The target compound bears methyl groups at the 1- and 5-positions of the pyrazole ring, while the analog 3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol (CAS 1556423-84-7) places methyls at the 1- and 3-positions. Both share the same molecular formula (C9H17N3O) and molecular weight (183.25 g/mol), but differ in the adjacency of the second methyl to the pyrazole N2 nitrogen . In homologous pyrazole series, the 1,5- vs. 1,3-dimethyl arrangement has been associated with altered electronic distribution on the ring, which can modulate the nucleophilicity of the C-4 position and the acidity of the adjacent hydroxyl proton [1].
| Evidence Dimension | Pyrazole ring substitution pattern (methyl group positions) |
|---|---|
| Target Compound Data | Methyl at N1 and C5 of pyrazole (1,5-dimethyl); MW 183.25, formula C9H17N3O |
| Comparator Or Baseline | 3-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol (CAS 1556423-84-7): methyl at N1 and C3; same MW and formula |
| Quantified Difference | Positional isomer; methyl group relocation from C5 to C3 alters proximity to ring N2 atom. Quantitative electronic difference not experimentally measured for these specific compounds |
| Conditions | Structural comparison based on CAS registry and molecular formula data from Chemsrc and Leyan vendor listings |
Why This Matters
The methyl position on the pyrazole ring influences the electron density distribution and steric accessibility of the C-4 attachment point, which can determine regioselectivity in subsequent functionalization reactions.
- [1] Papernaya LK, Shatrova AA, Albanov AI, Levkovskaya GG. Structure of products of reaction between 1,3,5-trisubstituted pyrazole-4-carbaldehydes and 2-aminoalkan-1-oles is determined by the structure of the alkyl chain of aminoalcohol. Russian Journal of Organic Chemistry. 2015;51(4):518-525. View Source
